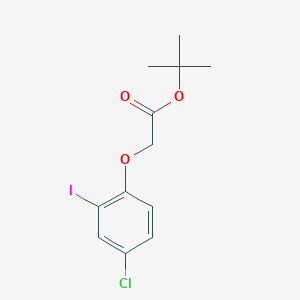

tert-Butyl (4-chloro-2-iodophenoxy)acetate

Description

Properties

IUPAC Name |

tert-butyl 2-(4-chloro-2-iodophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClIO3/c1-12(2,3)17-11(15)7-16-10-5-4-8(13)6-9(10)14/h4-6H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYQGLDUMNSZYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClIO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-chloro-2-iodophenol

This intermediate is generally prepared by selective halogenation of phenol derivatives or via halogen exchange reactions on appropriately substituted phenols. The iodination at the ortho position relative to the phenol group and chlorination at the para position can be achieved using standard electrophilic aromatic substitution methods under controlled conditions to avoid over-halogenation.

Etherification with tert-Butyl Haloacetates

A common and effective method for preparing tert-Butyl (4-chloro-2-iodophenoxy)acetate involves the nucleophilic substitution reaction of 4-chloro-2-iodophenol with tert-butyl bromoacetate or tert-butyl iodoacetate. The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) with a base to deprotonate the phenol, facilitating nucleophilic attack on the haloacetate.

- Base: Potassium carbonate or sodium hydride.

- Solvent: DMF or THF.

- Temperature: Ambient to moderate heating (25–65 °C).

- Reaction time: Several hours to overnight.

For example, a procedure documented in literature describes stirring 4-chloro-2-iodophenol with tert-butyl bromoacetate and potassium carbonate in DMF at 45 °C for 12–24 hours to afford the desired ether in good yield (typically above 80%).

Protection and Purification

The tert-butyl ester group serves as a protecting group for the carboxylic acid functionality, allowing for further synthetic transformations if needed. Purification is generally achieved by extraction and recrystallization or chromatography.

- The use of tert-butyl iodoacetate instead of bromoacetate can sometimes lead to higher reactivity and yields due to the better leaving group ability of iodine, though it is more expensive.

- Chlorinated solvents such as dichloromethane are often employed for intermediate steps but are less favored for the etherification due to environmental concerns.

- The reaction progress is effectively monitored by thin-layer chromatography (TLC) and gas chromatography (GC) to ensure completion and purity.

- The choice of base and solvent significantly affects yield and purity; potassium carbonate in DMF is widely reported as optimal for this synthesis.

- The tert-butyl ester group can be selectively cleaved under acidic conditions if needed for downstream applications.

A representative synthesis based on literature:

- To a stirred solution of 4-chloro-2-iodophenol (1.0 equiv) in dry DMF, potassium carbonate (1.5 equiv) is added under nitrogen atmosphere.

- The mixture is cooled to 0 °C, then tert-butyl bromoacetate (1.1 equiv) is added dropwise.

- The reaction mixture is allowed to warm to 45 °C and stirred for 18 hours.

- After completion (monitored by TLC), the mixture is poured into water and extracted with ethyl acetate.

- The organic layer is washed with brine, dried over sodium sulfate, filtered, and concentrated.

- The crude product is purified by silica gel chromatography using petroleum ether/ethyl acetate as eluent to afford this compound as a colorless oil or solid.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Halogenation of phenol | Selective iodination and chlorination | Variable | Requires controlled conditions |

| Etherification | 4-chloro-2-iodophenol + tert-butyl bromoacetate + K2CO3 in DMF, 45 °C | 80–90 | Base and solvent critical for success |

| Purification | Extraction, chromatography | — | Petroleum ether/ethyl acetate mixtures used |

The preparation of this compound is efficiently achieved through nucleophilic substitution of 4-chloro-2-iodophenol with tert-butyl haloacetates under basic conditions in polar aprotic solvents. Optimization of reaction parameters such as solvent, base, temperature, and reaction time is crucial for high yield and purity. The tert-butyl ester functionality provides synthetic versatility for further transformations. This synthesis route is supported by multiple patent disclosures and peer-reviewed experimental protocols, ensuring its reliability and applicability in research and industrial settings.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-chloro-2-iodophenoxy)acetate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The phenoxyacetate moiety can participate in oxidation or reduction reactions, depending on the reagents used.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.

Major Products:

Substitution Products: Depending on the nucleophile, products such as azido, thiocyanato, or other substituted phenoxyacetates can be formed.

Oxidation Products: Oxidation can yield phenolic or quinone derivatives.

Reduction Products: Reduction can lead to the formation of alcohols or other reduced derivatives.

Hydrolysis Products: Hydrolysis results in the formation of 4-chloro-2-iodophenol and tert-butanol.

Scientific Research Applications

Chemistry: tert-Butyl (4-chloro-2-iodophenoxy)acetate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules through substitution and coupling reactions.

Biology and Medicine:

Industry: In industrial settings, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of tert-Butyl (4-chloro-2-iodophenoxy)acetate largely depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the iodine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom to which the iodine was originally bonded. The molecular targets and pathways involved would vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The table below compares tert-butyl (4-chloro-2-iodophenoxy)acetate with structurally related compounds from the evidence:

Key Observations :

- Substituent Effects on Crystal Packing: Nitro groups (e.g., in C₁₂H₁₅NO₅) promote planar molecular geometries and π-π stacking, forming 2D sheets via C–H···O interactions . Chloro substituents (e.g., in Crosse et al., 2010) induce bent conformations, with torsional angles (~75°) affecting packing into infinite chains . Iodine’s bulkiness in the target compound may disrupt planar arrangements, favoring halogen bonding (C–I···O/N) and altering packing motifs .

- Density and Molecular Weight: Nitro-substituted derivatives exhibit higher densities (e.g., 1.228 g/cm³ for C₁₅H₁₉NO₅) due to tight packing . The target compound’s higher molecular weight (370.59 vs. ~250–300 g/mol for analogs) reflects iodine’s contribution, likely reducing solubility in polar solvents.

Reactivity Trends :

- Nitro Groups : Enhance electrophilicity, facilitating reduction to amines or participation in coupling reactions.

- Amino Groups: Enable conjugation (e.g., Schiff base formation) but reduce stability under oxidative conditions .

- Halogens (Cl/I) : Chlorine is inert under mild conditions, while iodine’s weak bond allows for Suzuki-Miyaura or Ullmann couplings .

Biological Activity

tert-Butyl (4-chloro-2-iodophenoxy)acetate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a tert-butyl group, a chloro substituent, and an iodo substituent on the phenoxy ring, which are known to influence its lipophilicity and biological interactions. The molecular formula is C₁₃H₁₄ClI O₂, with a molecular weight of approximately 308.6 g/mol.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. It has been observed to exhibit:

- Antiviral Activity : Compounds with similar structures have shown inhibitory effects on viral replication, particularly against flaviviruses by targeting their envelope proteins .

- Anti-inflammatory Effects : Related compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Structure-Activity Relationships (SAR)

The presence of halogen substituents (chlorine and iodine) significantly alters the compound's reactivity and biological properties. For instance, the iodine atom enhances the polarizability of the molecule, potentially increasing its interaction with biological targets compared to other halogenated analogs.

Case Studies

- Antiviral Efficacy : A study evaluated several halogenated phenoxyacetates for their antiviral properties. Compounds with chlorine and iodine substituents exhibited higher antiviral activity compared to their non-halogenated counterparts. For instance, it was noted that compounds with a para-chloro group showed improved selectivity indices against flavivirus infections .

- Inhibition of COX Enzymes : In vitro studies have indicated that related compounds can inhibit COX-1 and COX-2 enzymes effectively at concentrations below 50 μM, suggesting potential applications in treating inflammatory diseases . The IC50 values for these compounds ranged from 23.8 μM to 42.1 μM for COX-2 inhibition.

Comparative Analysis

| Compound Name | Biological Activity | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | Antiviral | TBD | TBD |

| Phenylthiazole Derivative | Antiviral | 50 | High |

| Pyrimidine Derivative | Anti-inflammatory | 23.8 - 42.1 | Moderate |

Q & A

Q. What are the standard synthetic routes and characterization methods for tert-Butyl (4-chloro-2-iodophenoxy)acetate?

The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting tert-butyl chloroacetate with 4-chloro-2-iodophenol under acidic or basic conditions (e.g., K₂CO₃ in DMF) . Characterization involves 1H/13C NMR to confirm ester and aryl group connectivity, mass spectrometry for molecular weight validation, and HPLC to assess purity (>95%). Crystallographic data (e.g., X-ray diffraction) can resolve ambiguities in stereochemistry .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- Storage : In airtight containers at 2–8°C, away from ignition sources (flammability hazard) .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause respiratory irritation .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid sparks due to static discharge risks .

Q. How can researchers ensure purity during synthesis?

Purification methods include:

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients to separate by-products.

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data.

- TLC Monitoring : Track reaction progress using UV-active spots (Rf ~0.5 in 3:1 hexane:EtOAc) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in halogenated aryl ether syntheses?

Variables to test:

- Catalysts : Transition metals (e.g., CuI) for Ullmann-type couplings to improve aryl-oxygen bond formation .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of phenoxide intermediates .

- Temperature : Elevated temperatures (80–100°C) accelerate reaction kinetics but may increase side reactions (e.g., dehalogenation) .

- Stoichiometry : A 1.2:1 molar ratio of phenol to tert-butyl chloroacetate minimizes unreacted starting material .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

Strategies include:

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm coupling patterns.

- Isotopic Labeling : Use deuterated analogs to identify exchangeable protons (e.g., hydroxyl groups).

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 2-(3-bromophenoxy)acetate) to interpret chemical shifts .

- X-ray Crystallography : Definitive structural elucidation to validate connectivity .

Q. What are the mechanistic implications of iodine’s leaving-group ability in substitution reactions?

The iodine atom’s polarizability facilitates nucleophilic aromatic substitution (SNAr) under mild conditions. For instance:

- Aryl-I Bond Reactivity : Iodine’s lower bond dissociation energy (vs. Cl or Br) allows displacement by nucleophiles (e.g., amines, thiols) without harsh conditions .

- By-Product Analysis : Monitor for diaryl ethers or dehalogenated products via GC-MS to assess competing pathways .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

- Steric Effects : The bulky tert-butyl group reduces accessibility to the ester carbonyl, slowing hydrolysis but stabilizing intermediates in multi-step syntheses .

- Thermal Stability : Enhanced resistance to thermal degradation compared to methyl/ethyl esters, enabling high-temperature reactions .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.